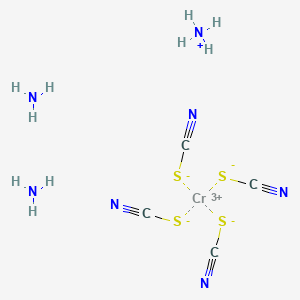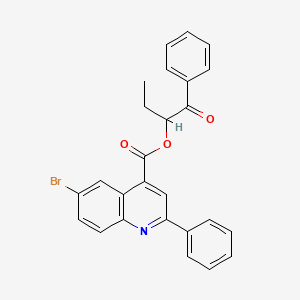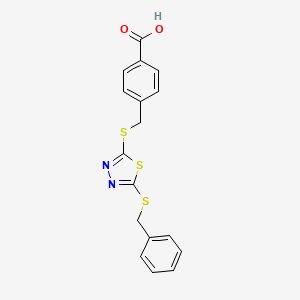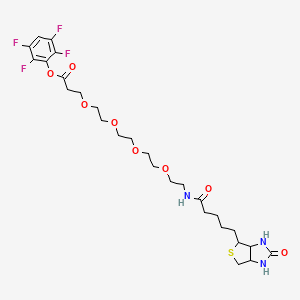
Ammonium tetrarhodanatodiamminechromate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、その濃い赤色で知られており、その独特な性質により、様々な化学用途で利用されています。 .
2. 製法
合成経路と反応条件: テトラロダン酸ジアミンクロム(III) アンモニウムは、塩化クロム(III)をチオシアン酸アンモニウムとアンモニアで反応させることで合成できます。この反応は通常、水溶液中で行われ、以下のステップが含まれます。
- 塩化クロム(III)を水に溶解する。
- 溶液にチオシアン酸アンモニウムを加える。
- 混合物にアンモニアを導入する。
- 反応を進行させると、沈殿物としてテトラロダン酸ジアミンクロム(III) アンモニウムが生成されます。 .
工業的生産方法: 工業的な環境では、テトラロダン酸ジアミンクロム(III) アンモニウムの生産は、同様のステップに従いますが、より大規模で行われます。反応条件は、製品の収率と純度を高くするために慎重に制御されます。 生成された化合物は、その後、ろ過、洗浄、乾燥されて最終製品が得られます。 .
3. 化学反応解析
反応の種類: テトラロダン酸ジアミンクロム(III) アンモニウムは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて異なるクロム種を形成する可能性があります。
還元: 特定の条件下では、還元されて、クロムのより低い酸化状態を生成する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりクロム(VI)化合物が生成される可能性があり、還元によりクロム(II)種が生成される可能性があります。 .
準備方法
Synthetic Routes and Reaction Conditions: Ammonium tetrarhodanatodiamminechromate(III) can be synthesized by reacting chromium(III) chloride with ammonium thiocyanate and ammonia. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolve chromium(III) chloride in water.
- Add ammonium thiocyanate to the solution.
- Introduce ammonia to the mixture.
- Allow the reaction to proceed, resulting in the formation of ammonium tetrarhodanatodiamminechromate(III) as a precipitate .
Industrial Production Methods: In industrial settings, the production of ammonium tetrarhodanatodiamminechromate(III) follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions: Ammonium tetrarhodanatodiamminechromate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium species.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of chromium.
Substitution: The thiocyanate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other thiocyanate compounds or similar ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) species .
科学的研究の応用
テトラロダン酸ジアミンクロム(III) アンモニウムは、科学研究において様々な応用があります。
作用機序
テトラロダン酸ジアミンクロム(III) アンモニウムの作用機序は、様々な有機および無機分子と安定な錯体を形成する能力に基づいています。この化合物の分子標的は、第一級アミンと第二級アミン、アミノ酸、ヒストンなどです。 その作用に関与する経路は、主にその配位化学に関連しており、ここで化合物は標的分子と安定な結合を形成し、それらの沈殿または単離につながります。 .
類似化合物:
テトラチオシアン酸ジアミンクロム(III) アンモニウム: 構造は似ていますが、配位子の配置が異なります。.
テトラチオシアン酸ジアモンクロム アンモニウム: 化学的性質が異なる別の関連化合物です。.
独自性: テトラロダン酸ジアミンクロム(III) アンモニウムは、その特定の配位子配置と、幅広い分子と安定な錯体を形成する能力のために、ユニークです。 これは、様々な化学および生物学的用途で特に役立ちます。 .
類似化合物との比較
Ammonium tetrathiocyanatodiamminechromate(III): Similar in structure but with different ligand arrangements.
Ammonium tetrathiocyanodiammonochromate: Another related compound with distinct chemical properties.
Uniqueness: Ammonium tetrarhodanatodiamminechromate(III) is unique due to its specific ligand configuration and its ability to form stable complexes with a wide range of molecules. This makes it particularly useful in various chemical and biological applications .
特性
分子式 |
C4H10CrN7S4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
azanium;azane;chromium(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |
InChIキー |
ZGLIQORZYPZFPW-UHFFFAOYSA-K |
正規SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)




![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)
![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)
![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)

![N-(2-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040546.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12040547.png)

